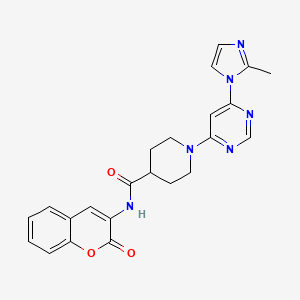

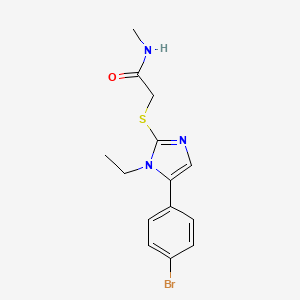

![molecular formula C11H10F3NO2 B2487807 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1517344-87-4](/img/structure/B2487807.png)

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with trifluoromethyl groups, typically involves C-C bond-forming reactions. A notable method does not require environmentally harmful AlCl₃ or moisture-sensitive acid chloride, suggesting a greener synthesis approach for these compounds. This method has been applied to create anti-cancer agents, highlighting its significance in medicinal chemistry (Rajitha et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class, such as 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, is characterized by detailed X-ray diffraction studies. These studies reveal their crystalline structure and the interactions that stabilize these molecules, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding their chemical behavior and reactivity.

Chemical Reactions and Properties

2H-benzo[b][1,4]oxazin-3(4H)-one derivatives undergo various chemical reactions, including those that lead to the synthesis of antimicrobial agents. For example, the Smiles rearrangement has been employed to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives with antimicrobial activity, indicating the versatility and reactivity of these compounds (Fang et al., 2011).

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antitumor Activities 1,2,3-Triazines, including derivatives like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, demonstrate a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their simple synthesis process, combined with their efficiency, makes them promising scaffolds for antitumor compound development (Cascioferro et al., 2017).

Chemical Reactivity and Synthesis

Reactions with C- and N-Nucleophiles The chemistry of arylmethylidene derivatives, including compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, is complex and versatile. These compounds react with various nucleophilic agents to produce a wide range of compounds, such as amides, pyrrolones, benzofurans, and oxazines. The reaction pathways are influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions (Kamneva et al., 2018).

Environmental and Health Aspects

PFAS Alternatives and Health Risks In the context of environmental safety, compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are being considered as alternatives to per- and polyfluoroalkyl substances (PFASs). However, novel fluorinated alternatives exhibit systemic multiple organ toxicities and are potentially as toxic or even more toxic than the legacy PFASs. This necessitates comprehensive toxicological studies to confirm their long-term usability (Wang et al., 2019).

Plant Defence and Antimicrobial Activities

Benzoxazinoids as Plant Defence Metabolites Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants, like the Poaceae family. These compounds serve as defence against biological threats. The 1,4-benzoxazin-3-one backbone, akin to structures like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has been identified as a potential scaffold for designing new antimicrobial compounds, demonstrating significant activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).

Future Directions

properties

IUPAC Name |

2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGQIRCTCZFWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

1517344-87-4 |

Source

|

| Record name | 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

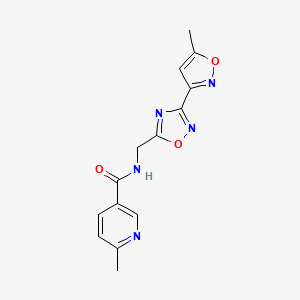

![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

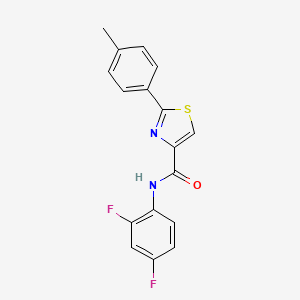

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

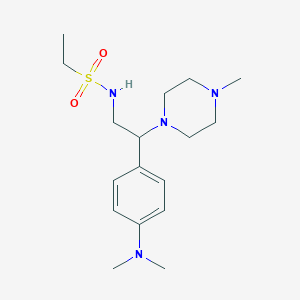

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)